molecular formula C20H16Cl3N3O2 B11084141 1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione

Cat. No.: B11084141
M. Wt: 436.7 g/mol
InChI Key: JFBAOWHHYDQRTM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione is a synthetic organic compound It is characterized by the presence of a pyrrole ring substituted with chlorophenyl and dichlorophenyl groups, as well as a piperazine ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of a suitable diketone with an amine under acidic conditions.

    Substitution with chlorophenyl and dichlorophenyl groups:

    Attachment of the piperazine ring: The final step involves the reaction of the substituted pyrrole with a piperazine derivative under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more of the substituents on the aromatic rings. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione: This compound has a similar structure but differs in the position of the chlorine atoms on the dichlorophenyl group.

    1-(4-chlorophenyl)-3-[4-(3,4-difluorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione: This compound has fluorine atoms instead of chlorine atoms on the difluorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H16Cl3N3O2

Molecular Weight

436.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C20H16Cl3N3O2/c21-13-1-3-14(4-2-13)26-19(27)12-18(20(26)28)25-9-7-24(8-10-25)15-5-6-16(22)17(23)11-15/h1-6,11-12H,7-10H2

InChI Key

JFBAOWHHYDQRTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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